

Technical Support Center: Determination of Sodium Carbonate Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium carbonate

Cat. No.: B031695

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in determining the purity of **sodium carbonate** samples.

Experimental Protocols

A widely used and reliable method for determining the purity of **sodium carbonate** is through acid-base titration with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[1][2][3]

Protocol: Titration of Sodium Carbonate with Hydrochloric Acid

Objective: To determine the percentage purity of a **sodium carbonate** (Na_2CO_3) sample by titration with a standardized hydrochloric acid (HCl) solution.

Materials:

- Anhydrous **sodium carbonate** sample (impure)
- Standardized ~0.1 M Hydrochloric Acid (HCl) solution
- Methyl orange or bromocresol green indicator[1][4]
- Distilled or deionized water

- Burette (50 mL)
- Pipette (25 mL)
- Volumetric flask (250 mL)
- Conical flasks (250 mL)
- Analytical balance
- Heating plate or Bunsen burner

Procedure:

- Preparation of **Sodium Carbonate** Solution:
 - Accurately weigh approximately 1.25 g of the impure **sodium carbonate** sample.
 - Transfer the weighed sample to a 250 mL volumetric flask.
 - Dissolve the sample in distilled water and dilute to the mark. Mix thoroughly.
- Titration Setup:
 - Rinse the burette with a small amount of the standardized HCl solution and then fill it. Record the initial burette reading.
 - Pipette 25 mL of the prepared **sodium carbonate** solution into a 250 mL conical flask.
 - Add 2-3 drops of methyl orange or bromocresol green indicator to the conical flask. The solution will turn yellow with methyl orange or blue with bromocresol green.[1][4]
- Titration Process:
 - Titrate the **sodium carbonate** solution with the HCl from the burette until the indicator shows a persistent color change. For methyl orange, the endpoint is a change from yellow to orange-red. For bromocresol green, the endpoint is a change from blue to green.[3][4]
 - Near the endpoint, add the HCl drop by drop.

- To ensure a sharp endpoint, gently boil the solution for 2-3 minutes to expel dissolved carbon dioxide (CO₂), which can interfere with the endpoint detection.[1][4] The color of the solution may revert to the original (yellow or blue).
- Cool the flask to room temperature.
- Continue the titration until the endpoint color change is permanent.
- Record the final burette reading.
- Repeat:
 - Repeat the titration at least two more times with fresh aliquots of the **sodium carbonate** solution to ensure concordant results (titers within 0.1 mL of each other).

Calculation of Percentage Purity:

The reaction between **sodium carbonate** and hydrochloric acid is:



The percentage purity of the **sodium carbonate** sample can be calculated using the following formula:

Where:

- M_HCl is the molarity of the HCl solution.
- V_HCl is the average volume of HCl used in the titration (in Liters).
- MW_Na₂CO₃ is the molar mass of **sodium carbonate** (105.99 g/mol).
- W_sample is the mass of the impure **sodium carbonate** sample weighed initially (in grams).
- The division by 2 accounts for the 1:2 stoichiometry between Na₂CO₃ and HCl.[5]

Troubleshooting Guide

Issue	Possible Cause	Solution
Fading or indistinct endpoint color change	Presence of dissolved carbon dioxide (H_2CO_3) which acts as a weak acid.	Gently boil the solution for 2-3 minutes near the endpoint to expel CO_2 , cool, and then continue the titration. [1] [4]
Inconsistent titration results (poor precision)	<ul style="list-style-type: none">- Improper mixing of the sodium carbonate solution.- Errors in reading the burette.- Contamination of glassware.	<ul style="list-style-type: none">- Ensure the volumetric flask is thoroughly inverted and shaken after dilution.- Read the burette at eye level from the bottom of the meniscus.- Ensure all glassware is rinsed with distilled water. The burette should also be rinsed with the titrant (HCl solution).
Calculated purity is over 100%	<ul style="list-style-type: none">- The concentration of the standardized HCl is incorrect.The sample is not anhydrous sodium carbonate but a hydrated form, leading to a weighing error.	<ul style="list-style-type: none">- Re-standardize the HCl solution against a primary standard.- Dry the sodium carbonate sample in an oven at 105-110°C for 2 hours and cool in a desiccator before weighing.[6]
Slow or incomplete dissolution of the sample	The sodium carbonate sample may contain insoluble impurities.	Heat the solution gently to aid dissolution. If impurities remain, filter the solution before diluting it in the volumetric flask, ensuring all soluble components are transferred.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to boil the solution during the titration?

A1: The reaction between carbonate and acid produces carbonic acid (H_2CO_3), which is unstable and decomposes to water and carbon dioxide. The dissolved CO_2 can make the

endpoint of the titration difficult to observe accurately. Boiling the solution expels the CO₂, leading to a sharper and more precise endpoint.[1][4]

Q2: What are some common impurities in commercial **sodium carbonate** (soda ash)?

A2: Commercial **sodium carbonate**, or soda ash, can contain impurities such as sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), chlorides, and sulfates.[7]

Q3: Can other analytical methods be used to determine the purity of **sodium carbonate**?

A3: Yes, other methods like Fourier Transform Infrared (FTIR) spectroscopy can be used for the quantitative analysis of **sodium carbonate**, especially in solid mixtures.[8][9]

Potentiometric titration is another alternative that relies on measuring the change in potential to determine the equivalence point.[10]

Q4: What is the purpose of using a primary standard in this analysis?

A4: While this protocol uses a pre-standardized HCl solution, in many laboratory settings, the HCl solution is first standardized against a primary standard. A primary standard is a highly pure and stable compound used to determine the exact concentration of a solution. For acid standardization, anhydrous **sodium carbonate** itself is an excellent primary standard.[4]

Q5: How should the **sodium carbonate** sample be handled and stored?

A5: **Sodium carbonate** is hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a cool, dry place. For analytical work, it is often recommended to dry the sample in an oven before use to remove any absorbed water.[6]

Data Presentation

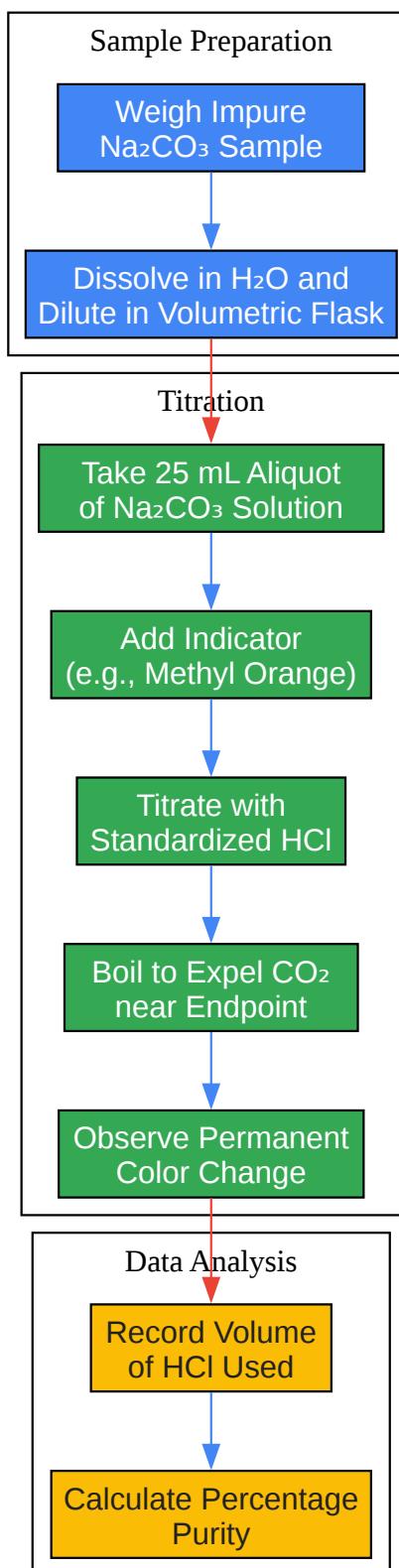
Below is an example of how to structure the quantitative data obtained from the titration experiment.

Table 1: Titration Data for the Determination of **Sodium Carbonate** Purity

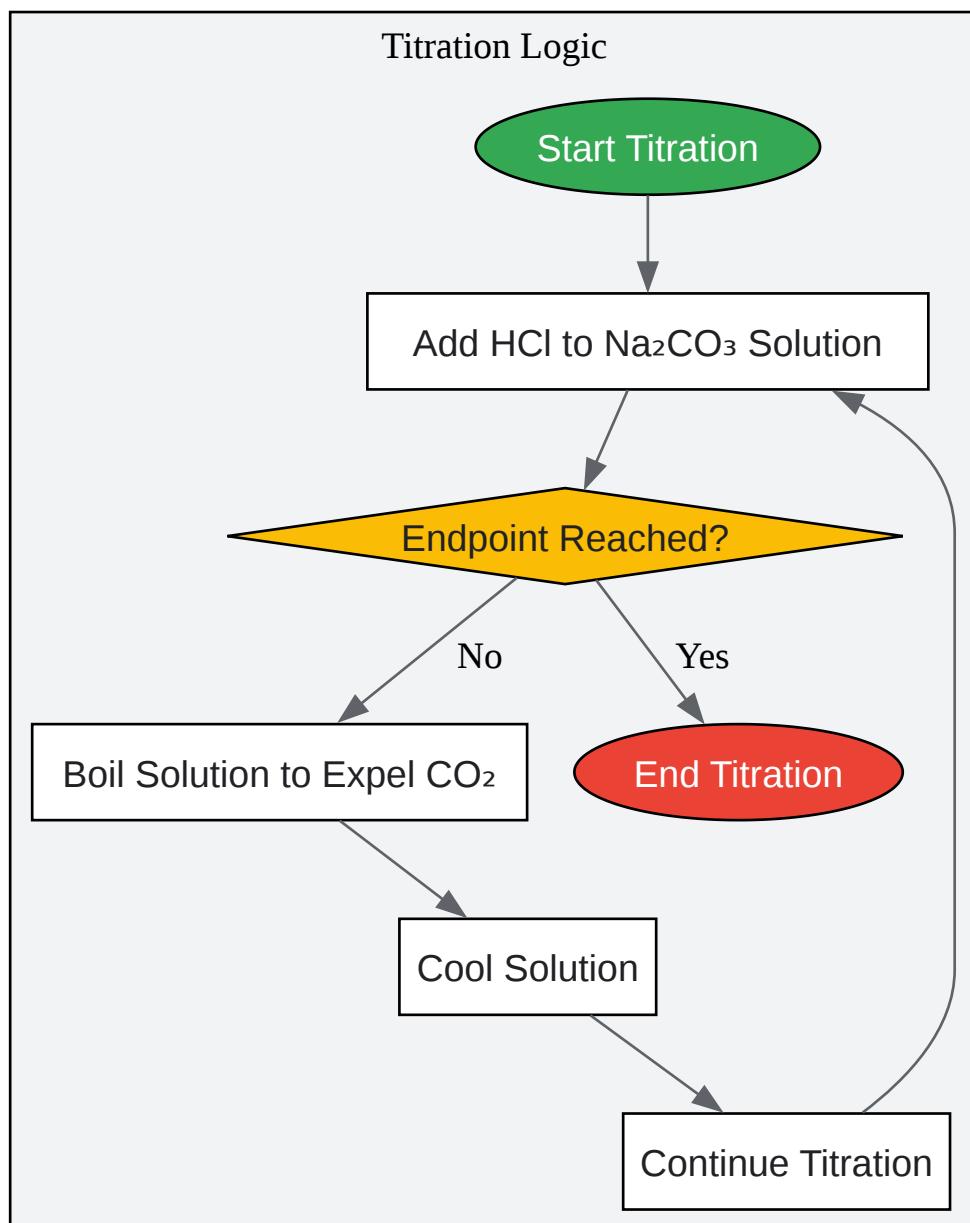
Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of HCl Used (mL)
1	0.50	24.80	24.30
2	0.20	24.27	24.07
3	1.00	25.29	24.29
Average	24.22		

Based on sample data from a similar experiment.[\[10\]](#)

Mandatory Visualization

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Caption: Experimental workflow for determining **sodium carbonate** purity.



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Caption: Logical flow for the titration process with boiling step.

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- To cite this document: BenchChem. [Technical Support Center: Determination of Sodium Carbonate Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031695#how-to-determine-the-purity-of-a-sodium-carbonate-sample]

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